2-{[(Benzyloxy)carbonyl](methyl)amino}-3-hydroxybutanoic acid
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Overview
Description
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is a synthetic organic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a hydroxybutanoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid typically involves the protection of amino acids followed by selective functional group transformations. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid can be compared with other similar compounds, such as:
Fmoc-4-amino-3-hydroxybutanoic acid: Another protecting group used in peptide synthesis.
2-chloro-3-hydroxybutanoic acid: A compound with similar structural features but different reactivity.
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: A related compound with a benzyloxycarbonyl group but different functional groups.
The uniqueness of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17) |
InChI Key |
VTXCJGLSFIOQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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